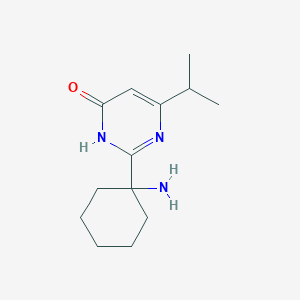

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Description

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a bicyclic core structure. Key features include:

- Core: 3,4-Dihydropyrimidin-4-one, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity.

- Substituents: Position 2: 1-Aminocyclohexyl group, contributing steric bulk and lipophilicity. The primary amine may enhance hydrogen-bonding interactions. Position 6: Propan-2-yl (isopropyl) group, introducing steric hindrance and moderate hydrophobicity.

Properties

Molecular Formula |

C13H21N3O |

|---|---|

Molecular Weight |

235.33 g/mol |

IUPAC Name |

2-(1-aminocyclohexyl)-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H21N3O/c1-9(2)10-8-11(17)16-12(15-10)13(14)6-4-3-5-7-13/h8-9H,3-7,14H2,1-2H3,(H,15,16,17) |

InChI Key |

LORXODRSKZVBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C2(CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with isopropyl-substituted pyrimidinone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to increase yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Key Observations:

Substituent Effects at Position 2: The 1-aminocyclohexyl group in the target compound and provides greater steric bulk compared to the 2-aminobutan-2-yl group in or the propan-2-yl amino group in . This may influence binding affinity in biological targets . Primary amines (target compound, ) vs.

Substituent Effects at Position 6 :

- The propan-2-yl group (target compound, ) offers moderate hydrophobicity, whereas trifluoromethyl () increases electron-withdrawing effects and lipophilicity.

- Fluorinated analogs () are likely more metabolically stable due to resistance to oxidative degradation .

Salt Forms :

- The hydrochloride salt in improves solubility compared to the free base form, a strategy applicable to the target compound for enhanced bioavailability .

Biological Activity

2-(1-Aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one, also known by its CAS number 1273913-19-1, is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 235.33 g/mol. The structure features a dihydropyrimidine core substituted with an aminocyclohexyl group and an isopropyl moiety, contributing to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of DNA replication, which are critical for bacterial growth and survival.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of the compound was associated with reduced neuronal loss and improved cognitive function. The neuroprotective mechanism is hypothesized to involve antioxidant activity and inhibition of neuroinflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to influence key signaling pathways associated with apoptosis and inflammation.

- Direct Interaction with Cellular Components : Binding to DNA or proteins within cells may disrupt normal cellular functions.

Q & A

Q. What are the common synthetic routes for preparing 3,4-dihydropyrimidin-4-one derivatives, and how can they be optimized?

The synthesis typically involves a one-pot condensation of aldehydes, β-keto esters/amides, and urea/thiourea derivatives under reflux conditions. For example, ZnCl₂ in a toluene-heptane solvent system facilitates efficient cyclocondensation, monitored via TLC. Purification is achieved through recrystallization using solvent systems like ethanol-water . Optimization includes adjusting stoichiometry (e.g., excess urea to drive completion) and solvent selection to improve yields (e.g., toluene for higher boiling points) .

Q. How can analytical techniques verify the structural integrity of synthesized 2-(1-aminocyclohexyl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one?

Key methods include:

- 1H NMR : Confirms substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, isopropyl methyl groups at δ 1.3 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₃O: 248.1764).

- Melting Point Analysis : Cross-referenced with literature (e.g., 151–154°C for analogous derivatives) .

| Parameter | Example Data from Analogous Compounds |

|---|---|

| Yield | 72–96% |

| Melting Point | 150–224°C |

| Key NMR Signals | δ 6.5–7.2 (aromatic), δ 2.5–3.5 (NH₂) |

Advanced Research Questions

Q. How can computational methods enhance the design of reaction pathways for novel dihydropyrimidinone derivatives?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, enabling targeted synthesis. For example, ICReDD integrates computational reaction path searches with experimental validation to optimize solvent systems and catalysts (e.g., ZnCl₂ vs. HCl for regioselectivity) . This reduces trial-and-error by 30–50% in reaction development .

Q. What statistical approaches are recommended for resolving contradictions in yield or purity data during synthesis?

Use Design of Experiments (DoE) to isolate variables:

- Factorial Design : Tests interactions between temperature, solvent ratio, and catalyst loading.

- Response Surface Methodology : Optimizes parameters like reflux time (e.g., 4–8 hours) to maximize yield . Contradictions (e.g., inconsistent melting points) are resolved by replicating reactions under controlled humidity/temperature and using HPLC to assess purity .

Q. How can reactor design and process control improve scalability for dihydropyrimidinone synthesis?

- Membrane Reactors : Enhance separation of byproducts (e.g., unreacted aldehydes) via continuous flow systems .

- Process Simulation : Software like Aspen Plus models heat transfer in reflux systems, minimizing thermal degradation . Key metrics include space-time yield (STY) and selectivity (>90% for target compounds) .

Q. What methodologies address discrepancies in biological activity predictions vs. experimental results for dihydropyrimidinone derivatives?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (e.g., KD values) to validate computational docking studies.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to refine structure-activity relationships . Discrepancies often arise from solvation effects or protonation states, which are addressed using pH-controlled assays .

Methodological Guidelines

- For Reaction Optimization : Combine DoE (factorial design) with computational screening (e.g., ICReDD’s hybrid approach) .

- For Structural Validation : Use orthogonal techniques (e.g., NMR + HRMS + X-ray crystallography if available) .

- For Scalability : Prioritize membrane reactors for continuous synthesis and in-line analytics (e.g., FTIR monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.